molecular formula C16H29N3O7 B12925173 tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate

tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate

Cat. No.: B12925173
M. Wt: 375.42 g/mol
InChI Key: IERZZGXDUZIMSC-QJQMQQLTSA-N
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Description

Tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its complex structure and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a cyclohexylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer enhanced control over reaction conditions and improved efficiency. These systems allow for the continuous production of tert-butyl esters, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate: A stereoisomer with similar chemical properties but different spatial arrangement.

    Tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate: Another stereoisomer with distinct stereochemistry.

Uniqueness

Tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H29N3O7

Molecular Weight

375.42 g/mol

IUPAC Name

tert-butyl N-[(1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid

InChI

InChI=1S/C14H27N3O3.C2H2O4/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6)/t9-,10+,11-;/m1./s1

InChI Key

IERZZGXDUZIMSC-QJQMQQLTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N)C(=O)N(C)C.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O

Origin of Product

United States

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